LX1031 is a small molecule inhibitor of tryptophan hydroxylase (TPH), specifically targeting the TPH1 isoform. [, , ] This enzyme catalyzes the rate-limiting step in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT). [, ] LX1031 acts locally within the gastrointestinal tract, inhibiting TPH1 and thereby reducing the production of serotonin in the gut. [, ] This localized action is key as it aims to minimize effects on serotonin levels in the brain. [, ] Researchers are studying its potential in treating conditions associated with elevated serotonin levels in the digestive system, such as diarrhea-predominant irritable bowel syndrome (IBS-D). [, , ]
LX-1031 is a small molecule compound identified as a potent inhibitor of tryptophan 5-hydroxylase, an enzyme essential for the synthesis of serotonin. This compound is primarily designed to reduce peripheral serotonin levels while sparing the central nervous system, making it particularly relevant for conditions characterized by excessive serotonin, such as diarrhea-predominant irritable bowel syndrome and carcinoid diarrhea. LX-1031 has shown promise in various clinical studies, demonstrating its potential therapeutic applications in gastrointestinal disorders where serotonin plays a key role in symptomatology .
LX-1031 is classified as an investigational drug and is categorized under small molecules. It was developed by Lexicon Pharmaceuticals and is currently undergoing clinical trials to assess its efficacy and safety in treating gastrointestinal conditions. The compound is known by its chemical identifier, CAS number 945976-76-1, and has been documented in several scientific databases, including DrugBank and PubChem .
The synthesis of LX-1031 involves several sophisticated organic chemistry techniques. It is derived from a series of substituted phenylalanine analogs optimized through medicinal chemistry approaches. The process includes asymmetric hydrogenation of trifluoromethyl ketones, which contributes to the compound's unique structure and pharmacological properties. The synthesis aims to enhance the compound's selectivity for the target enzyme while minimizing off-target effects that could lead to central nervous system side effects .
LX-1031 has a complex molecular structure characterized by its heterocyclic substituted phenylalanine backbone. Its molecular formula is , with a molecular weight of approximately 538 g/mol. The structural features include:
COC1=CC=CC(=C1)C2=CC=C(C=C2)[C@H](C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N
, which encodes its specific atomic arrangement .LX-1031 participates in several chemical reactions that are crucial for its function as an inhibitor of tryptophan 5-hydroxylase. Key reactions include:
These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The primary mechanism of action for LX-1031 involves the selective inhibition of tryptophan 5-hydroxylase, which catalyzes the conversion of L-tryptophan to 5-hydroxy-L-tryptophan, a precursor to serotonin. By inhibiting this enzyme locally in the gastrointestinal tract, LX-1031 effectively reduces peripheral serotonin levels without affecting central serotonin synthesis. This localized action helps mitigate symptoms associated with excess serotonin in conditions like irritable bowel syndrome while minimizing potential neuropsychiatric side effects commonly associated with systemic serotonin depletion .
LX-1031 has significant potential in scientific research and clinical applications:
Serotonin (5-hydroxytryptamine, 5-HT) serves as a critical signaling molecule within the gastrointestinal (GI) tract, where an estimated 95% of the body's total serotonin is synthesized and stored. This monoamine regulates fundamental physiological processes, including mucosal secretion, visceral sensation, and intestinal motility [3] [8]. In functional GI disorders such as diarrhea-predominant irritable bowel syndrome (IBS-D) and carcinoid syndrome, dysregulated serotonin signaling manifests as accelerated transit, heightened secretion, and visceral hypersensitivity. Elevated mucosal 5-HT levels and increased plasma serotonin are consistently observed in IBS-D patients, correlating with symptom severity [2] [3]. The enterochromaffin (EC) cells—specialized enteroendocrine cells dispersed throughout the gut epithelium—serve as the primary source of peripheral serotonin biosynthesis. Here, tryptophan hydroxylase (TPH) catalyzes the rate-limiting step in 5-HT production, making it a rational therapeutic target for modulating serotonergic activity in GI pathologies [2] [8].
Tryptophan hydroxylase (TPH; EC 1.14.16.4) is a tetrahydrobiopterin (BH₄)-dependent, non-heme iron monooxygenase that catalyzes the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP). This reaction constitutes the initial and rate-limiting step in serotonin biosynthesis. Aromatic L-amino acid decarboxylase (AADC) subsequently converts 5-HTP to bioactive 5-HT [6] [8]. Crucially, two distinct TPH isoforms exist, encoded by separate genes:
These isoforms share ~70% amino acid sequence homology but exhibit differential regulation, stability, and kinetic properties. Critically, TPH1 is responsible for >95% of gut-derived serotonin, while TPH2 governs neuronal 5-HT synthesis. The blood-brain barrier prevents peripherally derived 5-HT from accessing the CNS, establishing anatomically distinct serotonin pools [2] [6] [8].
Table 1: Key Characteristics of TPH Isoforms
Feature | TPH1 | TPH2 |
---|---|---|
Primary Site | Enterochromaffin cells (GI tract) | Raphe nuclei (CNS), Enteric neurons |
Function | Peripheral serotonin synthesis | Neuronal serotonin synthesis |
Molecular Weight | ~51 kDa | ~56 kDa |
Chromosome | 11p15.3-p14 | 12q15 |
Km for Trp | Higher affinity | Lower affinity |
Role in GI | Dominant source of mucosal 5-HT | Modulates gut-brain axis signaling |
Historical attempts to modulate serotonin using broad-spectrum inhibitors like para-chlorophenylalanine (PCPA) demonstrated efficacy in reducing GI 5-HT but caused severe neuropsychiatric adverse effects due to central TPH2 inhibition [2]. This underscored the therapeutic imperative for peripherally restricted TPH1 inhibitors that could attenuate pathological serotonin signaling in the gut without compromising brain 5-HT homeostasis. Pharmacological strategies targeting serotonin receptors (e.g., 5-HT₃ antagonists like alosetron) or reuptake (SSRIs) have shown clinical utility but are limited by off-target effects, including constipation and ischemic colitis, or variable efficacy [2] [3].
Selective inhibition of TPH1 offers a mechanistic advantage: by reducing serotonin synthesis at its source within EC cells, it dampens the entire cascade of 5-HT-mediated pathophysiology—abnormal secretion, accelerated motility, and visceral hypersensitivity—without directly blocking receptors or affecting neurotransmitter reuptake [2] [7]. Preclinical evidence confirms that TPH1 knockout mice exhibit markedly reduced intestinal serotonin, delayed GI transit, and resistance to diarrheal stimuli, while maintaining normal CNS function and affective behavior [2] [8].
LX-1031 ((S)-2-amino-3-(4-(2-amino-6-((R)-2,2,2-trifluoro-1-(3'-methoxy-[1,1'-biphenyl]-4-yl)ethoxy)pyrimidin-4-yl)phenyl)propanoic acid) is an orally bioavailable, small-molecule inhibitor specifically designed to target TPH1. With a molecular weight of 538.52 g/mol (C₂₈H₂₅F₃N₄O₄) and CAS number 945976-76-1, it represents a novel class of heterocyclic substituted phenylalanine analogs optimized for peripheral restriction [1] [7] [10]. Key attributes underpinning its development include:
Table 2: Preclinical and Early Clinical Profile of LX-1031
Parameter | Findings | Source System |
---|---|---|
Molecular Target | Tryptophan Hydroxylase 1 (TPH1) | Biochemical assays |
In Vitro Potency (IC₅₀) | 10⁻⁸ – 10⁻⁷ M | Human TPH1 enzyme |
In Vivo Efficacy | 33%, 51%, 66% reduction in jejunal 5-HT at 15, 45, 135 mg/kg/day (oral) | Mice |
Central Exposure | No reduction in brainstem 5-HT or 5-HIAA | Mice/Rats |
Biomarker Response | Significant ↓ urinary 5-HIAA in healthy volunteers (2–4 g/day for 14 days) | Human clinical trials |
Clinical Efficacy Signal | Improved stool consistency and global symptom scores in IBS-D patients over 28 days | Phase II trial (IBS-D) |
LX-1031 emerged from deliberate medicinal chemistry efforts to circumvent the limitations of earlier serotonergic agents. Its pharmacodynamic effects are quantified through validated biomarkers: reductions in urinary 5-hydroxyindoleacetic acid (5-HIAA)—the primary metabolite of serotonin—correlate with decreased intestinal 5-HT synthesis. In Phase I/II trials, doses of 2–4 g/day significantly lowered urinary 5-HIAA by Day 5, an effect sustained throughout 14 days of dosing [2] [10]. Early efficacy signals in IBS-D patients included improvements in weekly global symptom scores (2/4 weeks) and stool consistency, coinciding with reduced urinary 5-HIAA excretion, positioning LX-1031 as a first-in-class peripheral serotonin synthesis modulator with a unique mechanism distinct from receptor antagonists or secretagogues [2] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7